(S)-Diphenylprolinol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[(2S)-1,2-diphenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C17H19NO/c19-14-17(15-8-3-1-4-9-15)12-7-13-18(17)16-10-5-2-6-11-16/h1-6,8-11,19H,7,12-14H2/t17-/m1/s1 |
InChI Key |
JQIVECLQPHOSDY-QGZVFWFLSA-N |
Isomeric SMILES |
C1C[C@@](N(C1)C2=CC=CC=C2)(CO)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Historical Context and Evolution of S Diphenylprolinol in Chiral Organocatalysis
The rise of (S)-diphenylprolinol is deeply intertwined with the "golden age" of organocatalysis in the early 2000s, a period that saw small organic molecules recognized as powerful alternatives to traditional metal-based catalysts. scienceopen.com While (S)-proline itself was identified as a successful organocatalyst for reactions like the aldol (B89426) reaction, the scientific community sought to develop next-generation catalysts with improved performance and broader applicability. researchgate.netdntb.gov.ua
The modification of the proline scaffold led to the development of various derivatives, with this compound and its silyl (B83357) ethers standing out as exceptionally effective. The introduction of the bulky diphenylmethyl carbinol group to the proline ring was a critical design element. This structural feature provides a highly effective chiral environment, sterically shielding one face of the reactive intermediate, thereby directing the approach of the reacting partner and ensuring high enantioselectivity.
A significant milestone in the evolution of these catalysts was the introduction of their silyl ether derivatives, such as this compound trimethylsilyl (B98337) ether. orgsyn.org First appearing in seminal works around 2005, these modified catalysts demonstrated enhanced stability, solubility, and catalytic activity across a wider range of transformations compared to the parent amino alcohol. acs.org This modification proved crucial for expanding their use in complex chemical syntheses, cementing their role as a versatile and robust tool for asymmetric C-C bond formation. orgsyn.orgd-nb.info
Fundamental Significance of S Diphenylprolinol in Modern Enantioselective Synthesis
The fundamental significance of (S)-diphenylprolinol and its derivatives lies in their ability to mediate a vast array of chemical transformations with exceptional levels of stereocontrol. acs.org They operate primarily through two key catalytic cycles: iminium-ion catalysis and enamine catalysis. orgsyn.org In iminium-ion catalysis, the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion, which lowers the molecule's LUMO (Lowest Unoccupied Molecular Orbital), activating it for nucleophilic attack. Conversely, in enamine catalysis, the catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine, which raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, turning it into a potent nucleophile. scienceopen.com
This dual mode of activation allows these catalysts to be applied to a wide variety of important synthetic reactions. orgsyn.org They have been successfully employed in Michael additions, Friedel-Crafts alkylations, Diels-Alder reactions, aldol (B89426) reactions, and epoxidations. nih.govacs.orgacs.org For instance, the diphenylprolinol silyl (B83357) ether-catalyzed asymmetric Michael reaction of nitroalkanes to α,β-unsaturated aldehydes provides access to products with all-carbon quaternary stereocenters with excellent enantioselectivity. nih.govacs.org Similarly, these catalysts have enabled the asymmetric epoxidation of α-substituted acroleins, generating chiral quaternary carbon centers with high precision. acs.org
The robustness of this catalytic system is further demonstrated by its successful application in multicomponent and tandem (or cascade) reactions, where multiple bonds and stereocenters are formed in a single, efficient operation. orgsyn.orgresearchgate.netbeilstein-journals.org This allows for the rapid construction of complex molecular architectures, such as highly functionalized cyclohexenes and piperidines, from simple starting materials. orgsyn.orgresearchgate.net
The table below showcases the versatility of this compound silyl ether catalysts in various asymmetric reactions.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product Type | Enantiomeric Excess (ee) |
| Michael Addition | α,β-Unsaturated Aldehyde | Nitroalkane | This compound silyl ether | γ-Nitro aldehyde | Excellent nih.govacs.org |
| Tandem Michael/Henry | Not Specified | Not Specified | This compound silyl ether | Cyclohexenecarbaldehyde | Virtually Complete researchgate.net |
| Epoxidation | α-Substituted Acrolein | Hydrogen Peroxide | This compound silyl ether | α,β-Epoxy aldehyde | Excellent acs.org |
| Allenation | 2-Alkynal | Terminal Alkyne | This compound silyl ether | Chiral Allenyne | Excellent rsc.org |
| Domino oxa-Michael-Aldol | Salicylaldehyde | α,β-Unsaturated Aldehyde | This compound silyl ether | 2H-Chromene | 77-99% beilstein-journals.org |
| Cascade Reaction | Not Specified | Not Specified | Diaryl prolinol silyl ether | Tetrahydropyran/Tetrahydrofuran | up to 99% nih.gov |
Overview of Current Research Trajectories and Future Prospects for S Diphenylprolinol Based Catalytic Systems
Established and Contemporary Synthetic Routes to this compound
The synthesis of this compound has been the subject of extensive research, leading to the development of several effective methods. A prevalent and practical approach involves the reaction of an N-protected proline derivative, such as N-Boc-L-proline methyl ester, with a Grignard reagent like phenylmagnesium bromide. orgsyn.org This two-step process, which includes the initial Grignard reaction followed by deprotection, provides access to the desired chiral amino alcohol. orgsyn.org Another notable method starts from (S)-proline, which is first converted to (S)-tetrahydro[1H,3H]pyrrolo-[1,2-c]-oxazol-1,3-dione. google.com This intermediate is then reacted with phenylmagnesium chloride to yield (S)-α,α-diphenyl-2-pyrrolidinemethanol. google.com
A widely recognized and efficient method for synthesizing chiral alcohols is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from this compound to achieve the enantioselective reduction of prochiral ketones. wikipedia.orgacs.orgresearchgate.net This reaction underscores the importance of this compound not only as a synthetic target but also as a precursor to powerful chiral catalysts. wikipedia.orgresearchgate.netwikipedia.org
Optimizations and Scale-Up Considerations in this compound Synthesis
For industrial and large-scale applications, the optimization of synthetic routes to this compound is crucial. google.com A key consideration is the development of processes that are both efficient and cost-effective. One such optimized procedure involves the reaction of (S)-proline-N-carboxyanhydride with phenylmagnesium chloride. orgsyn.org This method has been shown to be reliable for preparing a series of enantiomerically pure α,α-diaryl-2-pyrrolidinemethanols. orgsyn.org
Further refinements in the synthesis and purification processes have been developed to enhance yield and purity. For instance, a practical two-step synthesis from (R)- or (S)-proline has been established, which leads to the development of a reliable procedure for preparing the corresponding oxazaborolidine. orgsyn.org The purification of this compound often involves crystallization techniques. Recrystallization from solvents like heptane (B126788) can yield the product as white crystals with high enantiomeric excess. orgsyn.org Another method involves the formation of a sulfate (B86663) salt, which can be isolated as a free-flowing white crystalline solid and subsequently neutralized to afford the pure prolinol. orgsyn.org
| Starting Material | Key Reagents | Product | Reported Yield | Reference |
| N-Boc-L-proline methyl ester | Phenylmagnesium bromide, Sodium hydroxide | This compound | 55-62% | orgsyn.org |
| (S)-proline-N-carboxyanhydride | Phenylmagnesium chloride | This compound sulfate | 50-56% | orgsyn.org |
| (S)-tetrahydro[1H,3H]pyrrolo-[1,2-c]-oxazol-1,3-dione | Phenyl magnesium chloride | (S)-α,α-diphenyl-2-pyrrolidine methanol | 73% | google.com |
Methodologies for Stereochemical Purity Control and Enantiomeric Enrichment of this compound
Maintaining stereochemical purity is paramount in the synthesis of chiral compounds like this compound. The use of enantiomerically pure starting materials, such as L-proline, is a fundamental strategy to ensure the desired stereochemistry in the final product. wikipedia.orgrsc.org The stereochemical integrity is generally preserved throughout the synthetic sequence.
In cases where racemic or enantiomerically impure mixtures are obtained, methods for enantiomeric enrichment are employed. Chiral resolution, which involves the separation of enantiomers, can be achieved by forming diastereomeric salts with a chiral resolving agent. google.com For instance, this compound itself can be used as a resolving agent for other racemic compounds. google.com
The enantiomeric purity of this compound is typically determined using chiral high-performance liquid chromatography (HPLC). orgsyn.orgscielo.br This analytical technique allows for the separation and quantification of the two enantiomers, providing a precise measure of the enantiomeric excess (ee). orgsyn.orgscielo.br For example, derivatization with (R)-Mosher acid chloride followed by HPLC analysis can be used to determine the enantiomeric purity. orgsyn.org
Rational Design and Synthesis of this compound Derivatives for Catalytic Applications
The versatility of this compound as a chiral scaffold has spurred the rational design and synthesis of a vast number of derivatives for use as organocatalysts. csic.es These modifications are aimed at fine-tuning the steric and electronic properties of the catalyst to enhance its activity, selectivity, and substrate scope in various asymmetric transformations. csic.es
N-Substitution and Derivatization Strategies of this compound
Modification of the nitrogen atom of the pyrrolidine (B122466) ring is a common strategy to create new catalysts. N-alkylation or N-arylation can significantly influence the catalyst's performance. For example, N-benzyl-α,α-diphenylprolinol can be prepared by reacting L-proline with benzyl (B1604629) chloride, followed by reaction with phenylmagnesium chloride and subsequent debenzylation. google.com The synthesis of N-aryl derivatives has also been explored to modulate the catalyst's properties. nottingham.ac.uk
O-Substitution (Etherification and Silylation) Approaches for this compound Catalysts (e.g., Jørgensen-Hayashi type)
One of the most successful and widely used classes of this compound derivatives are the O-substituted catalysts, particularly the silyl (B83357) ethers. The Jørgensen-Hayashi catalyst, this compound trimethylsilyl (B98337) ether, is a prominent example. researchgate.netrsc.orgthieme-connect.com It is readily prepared by the silylation of this compound using a silylating agent like trimethylsilyl trifluoromethanesulfonate (B1224126) in the presence of a base such as triethylamine. orgsyn.orgorgsyn.org
These O-trimethylsilyl diarylprolinol catalysts have proven to be highly effective in a variety of asymmetric reactions, including the conjugate addition of nitromethane (B149229) to enals and Michael additions. rsc.orgrsc.orgacs.org The bulky silyl group is believed to play a crucial role in creating a sterically hindered environment that effectively controls the approach of the reactants, leading to high enantioselectivity. unl.pt
Etherification of the hydroxyl group represents another avenue for derivatization. This compound methyl ether, for example, has been employed as a catalyst in the Michael addition of aldehydes to vinyl ketones. rsc.orgresearchgate.net
| Catalyst Type | Key Modification | Example Catalyst | Application | Reference |
| O-Silyl Ether | Trimethylsilylation | Jørgensen-Hayashi catalyst | Michael Addition | researchgate.netrsc.orgthieme-connect.com |
| O-Ether | Methylation | This compound methyl ether | Michael Addition | rsc.org |
Modifications of the Diphenyl Moiety in this compound Derivatives (e.g., Bis(trifluoromethylphenyl)prolinol)
Altering the electronic properties of the aryl groups attached to the carbinol center is another powerful strategy for catalyst design. The introduction of electron-withdrawing or electron-donating substituents on the phenyl rings can significantly impact the catalyst's reactivity and selectivity. rsc.org
A notable example is the synthesis of diarylprolinol derivatives with trifluoromethyl groups on the phenyl rings, such as (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]prolinol trimethylsilyl ether. researchgate.net These catalysts, often referred to as modified Jørgensen-Hayashi catalysts, have demonstrated enhanced reactivity and selectivity in certain asymmetric transformations. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl groups is thought to increase the Lewis acidity of the catalyst, thereby accelerating the reaction rate. mdpi.comchemistry.ge The synthesis of these derivatives generally follows similar procedures to that of the parent diphenylprolinol, involving the reaction of a proline derivative with the appropriately substituted aryl Grignard reagent. mdpi.com
The development of these and other structurally diverse diarylprolinol derivatives continues to expand the toolkit of organocatalysis, enabling the synthesis of complex chiral molecules with high efficiency and stereocontrol. nih.govresearchgate.net
Design and Synthesis of Spirocyclic and Annulated this compound Analogues
The core pyrrolidine scaffold of this compound has been a fertile ground for structural elaboration, leading to the development of sophisticated analogues with enhanced catalytic properties. Among these, spirocyclic and annulated derivatives have garnered significant attention. These modifications aim to introduce conformational rigidity, create a more defined chiral pocket, and thus amplify stereochemical control in catalyzed reactions.
The synthesis of these complex structures often relies on multi-step sequences or elegant domino reactions. One notable approach involves the use of this compound silyl ether itself as a catalyst to construct spirocyclic frameworks. For instance, a domino Michael-exo-Michael reaction between 2-(2-formylethyl)-1,4-naphthalenedione and nitroalkenes, catalyzed by diphenylprolinol silyl ether, yields functionalized spiro[cyclopentane-1,2′(1′H)-naphthalene] derivatives with four contiguous stereocenters in excellent diastereo- and enantioselectivities. unimi.it Similarly, organocatalytic annulation reactions are employed to build bicyclic systems, which are key structural motifs in numerous natural products and bioactive molecules. uniroma1.it
Another strategy involves the direct modification of the this compound molecule to create a spirocyclic catalyst. An example is the synthesis of a spiroborate ester derived from this compound. This catalyst has proven effective in the borane-mediated asymmetric reduction of various ketones, affording β-hydroxy ethers with high enantiomeric purity (up to 99% ee). nih.gov The design of these analogues often involves creating a more sterically demanding and organized catalytic environment to improve selectivity in asymmetric transformations. uniroma1.itacs.org
Table 1: Synthesis of Spirocyclic and Annulated this compound Analogues and Related Systems
| Catalyst/System | Synthetic Strategy | Application/Target Molecule | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound silyl ether | Domino Michael-exo-Michael reaction | Spiro[cyclopentane-1,2′(1′H)-naphthalene] derivatives | Synthesis of complex spirocycles with four stereocenters; excellent diastereo- and enantioselectivity. | unimi.it |
| Spiroborate ester from this compound | Catalyst formation from this compound and borane (B79455) derivatives | Asymmetric reduction of α-aryloxy ketones | Affords β-hydroxy ethers in high yields and up to 99% ee. | nih.gov |
| This compound catalyst V | Conia-Ene type reaction | Spirocyclic isoxazolones | Used in a cascade reaction to access chiral spiroisoxazolone derivatives with high enantioselectivity (up to 99% ee). | acs.org |
| L-Proline / this compound silyl ether | Intramolecular Aldol (B89426) Cyclization (Hajos-Parrish-Eder-Sauer-Wiechert reaction) | Bicyclic diketones (Wieland-Miescher ketone analogues) | Organocatalytic stereoselective annulation to form crucial bicyclic building blocks for natural product synthesis. | uniroma1.it |
Strategies for Heterogenization and Immobilization of this compound Catalysts
While homogeneous this compound-derived catalysts exhibit excellent activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly, limiting their industrial applicability. researchgate.net To overcome these limitations, significant research has focused on the heterogenization of these organocatalysts. Immobilization onto insoluble supports facilitates easy catalyst recovery (e.g., by filtration or magnetic separation), enhances stability, and allows for their use in continuous flow processes. researchgate.netacs.org The primary challenge in heterogenization is to maintain the high catalytic efficiency and stereoselectivity of the homogeneous counterpart. researchgate.net
Covalent Grafting onto Polymeric and Inorganic Supports
Covalent attachment is a robust method for immobilizing this compound catalysts, preventing leaching and ensuring catalyst integrity over multiple reaction cycles. This strategy involves linking the catalyst to either a polymeric backbone or the surface of an inorganic material. ucl.ac.uk
Polymeric Supports: A variety of polymeric materials have been employed as supports. Polystyrene (PS) and its derivatives are common choices due to their chemical inertness and mechanical stability. For example, (S)-α,α-diphenylprolinol trimethylsilyl ether has been immobilized on polystyrene microspheres through a triazole linker, created via a copper-catalyzed alkyne-azide cycloaddition (CuAAC). core.ac.uk This "click chemistry" approach is highly efficient for attaching the catalyst to the polymer. Other polymeric supports include amphiphilic block copolymers like PNIPAM-b-(PS-co-P4AMS), which can form micelles in aqueous solutions. researchgate.net The supported catalysts often retain high levels of enantioselectivity and can be reused multiple times with only a slight decrease in activity. rsc.org
Inorganic Supports: Inorganic materials offer advantages such as high surface area, rigid structures, and thermal stability. semanticscholar.orgnumberanalytics.comipl.pt Silica (SiO₂) and magnetic nanoparticles (MNPs) are the most frequently used inorganic supports for this compound catalysts. mdpi.com Superparamagnetic iron oxide nanoparticles (e.g., Fe₃O₄) are particularly attractive because they allow for the simple and efficient separation of the catalyst from the reaction medium using an external magnet. researchgate.netthieme-connect.commdpi.com The catalyst, typically a silyl ether derivative of this compound, is grafted onto the silica-coated surface of the MNP. thieme-connect.com The linkage is often achieved by first functionalizing the surface with an azide (B81097) group and then attaching an alkyne-modified catalyst via the CuAAC reaction, forming a stable triazole linker. researchgate.netresearchgate.net These magnetically recoverable nanocatalysts have demonstrated good yields and enantioselectivities (up to 90% ee) in asymmetric Michael additions conducted in aqueous media and can be recycled multiple times without significant loss of efficiency. mdpi.comthieme-connect.comresearchgate.net
Table 2: Covalent Immobilization of this compound Catalysts
| Catalyst Derivative | Support Material | Linking Strategy | Application | Key Features | Reference(s) |
|---|---|---|---|---|---|
| This compound trimethylsilyl ether | Polystyrene Microspheres | Triazole linker (CuAAC) | Asymmetric reactions | Good recyclability and retained selectivity. | core.ac.uk |
| Fluorinated (S)-pyrrolidine derivative | Polymer support | Not specified | Enantioselective Michael addition | High efficiency and selectivity; extended lifespan through deactivation studies. | acs.org |
| This compound trimethylsilyl ether | Superparamagnetic Nanoparticles (Fe₃O₄@SiO₂) | 3-Azidopropyl unit with triazole linker (CuAAC) | Asymmetric Michael addition in water | Magnetically recyclable; good yields (up to 96%) and enantioselectivity (up to 90% ee); reusable for 4+ cycles. | mdpi.comthieme-connect.comresearchgate.net |
| This compound trimethylsilyl ether | Poly(N-isopropylacrylamide)-block-polystyrene copolymer (PNIPAM-b-PS) | Triazole linker (CuAAC) | Asymmetric Michael addition in water | Forms thermo-responsive micelles; recyclable. | researchgate.net |
| This compound trimethylsilyl ether | Phosphorus dendrimers | Grafting | Asymmetric Michael addition | High activity and selectivity; excellent recycling (7 runs). | mdpi.comresearchgate.net |
Encapsulation and Self-Assembled Supramolecular Systems
An alternative to direct covalent grafting is the encapsulation of the catalyst within a larger, recoverable structure. This approach can create a unique microenvironment around the catalytic site, potentially influencing its activity and selectivity, while still allowing for easy separation.
Encapsulation: Catalyst encapsulation can be achieved using polymeric micelles. For instance, an amphiphilic block copolymer bearing the this compound trimethylsilyl ether moiety can self-assemble into well-defined micelles in an aqueous solution. researchgate.net The hydrophobic core of the micelle encapsulates the catalyst and provides a suitable environment for the reaction, while the hydrophilic shell ensures solubility in water. These micellar catalysts have been successfully used in asymmetric Michael additions in water with low catalyst loading (1 mol%) and can be recycled multiple times. researchgate.net This method combines the benefits of a homogeneous catalytic environment within the micelle and the ease of separation characteristic of a heterogeneous system.
Self-Assembled Supramolecular Systems: The principles of supramolecular chemistry, which involve non-covalent interactions to form large, ordered structures, offer a sophisticated route to catalyst heterogenization. rsc.orgmdpi.comrsc.orgmdpi.com By designing this compound derivatives capable of self-assembly, it is possible to generate catalyst aggregates that are insoluble and thus easily separable, but which may depolymerize under reaction conditions to release the active monomeric catalyst. While still an emerging area for this compound, the concept has been demonstrated in related systems. For example, self-assembly on a Lewis acid template has been shown to control certain cycloaddition reactions promoted by a Diphenylprolinol TES ether, highlighting the potential of supramolecular control in catalysis. ugr.es The development of self-assembling systems based on the this compound scaffold is a promising frontier for creating highly active and recyclable catalytic materials.
Table 3: Encapsulation of this compound Catalysts
| Catalyst System | Encapsulation Method | Application | Key Features | Reference(s) |
|---|---|---|---|---|
| PNIPAM-b-(PS-co-P4AMS) supported this compound trimethylsilyl ether | Self-assembly into micelles in aqueous solution | Asymmetric Michael addition | Catalyst loading of 1 mol%; good yields and high enantioselectivities; recyclable for at least four times. | researchgate.net |
| Jørgensen–Hayashi catalyst | Encapsulation on polymer-coated cobalt/carbon nanobeads | Michael addition of aldehydes to nitroolefins | High activity and selectivity; excellent recovery and reuse. | mdpi.com |
Proposed Catalytic Cycles and Reaction Pathways in this compound-Mediated Transformations
This compound and its derivatives catalyze a variety of reactions through distinct catalytic cycles, often involving the reversible formation of reactive intermediates with carbonyl substrates. A common theme is the activation of carbonyl compounds, such as aldehydes, through condensation with the secondary amine group of the catalyst. orgsyn.orglibretexts.org
In reactions involving α,β-unsaturated aldehydes, the catalyst can react to form a chiral iminium ion. This iminium ion is a reactive electrophile that can undergo subsequent reactions with nucleophiles, leading to β-functionalized aldehydes with high enantioselectivity. orgsyn.org
Alternatively, with aldehydes or ketones, the catalyst can form an enamine intermediate. orgsyn.orglibretexts.org Enamines are nucleophilic species that can react with electrophiles, resulting in α-functionalized carbonyl compounds. orgsyn.org
Catalytic cycles are proposed based on the specific reaction type. For instance, in Michael additions of aldehydes to nitroalkenes, the mechanism can involve the reaction of an enamine with the nitroalkene via cycloaddition pathways, followed by transformation to the Michael product. orgsyn.org In other reactions, such as the epoxidation of α,β-unsaturated aldehydes, the mechanism may involve noncovalent activation and a nucleophilic addition step as the rate- and stereoselectivity-determining step. rsc.org Domino and cascade reactions catalyzed by diphenylprolinol silyl ether often involve sequences of iminium ion and enamine activation steps within a single catalytic cycle. rsc.orgnih.gov
Role of Enamine and Iminium Ion Activation in this compound Catalytic Cycles
The catalytic activity of this compound derivatives is largely attributed to their ability to form and utilize enamine and iminium ion intermediates. csic.esorgsyn.orgorgsyn.org
Enamine Activation: The reaction of the secondary amine of this compound with an aldehyde or ketone generates a nucleophilic enamine. orgsyn.orglibretexts.org This enamine intermediate has a higher HOMO energy compared to the parent carbonyl compound, making it reactive towards electrophiles. rsc.org This mode of activation is typically involved in the α-functionalization of carbonyl compounds. orgsyn.orgacs.org While the enamine intermediate can be transient, its formation and reactivity are central to numerous catalytic transformations. acs.orgnih.gov
Iminium Ion Activation: The condensation of this compound with α,β-unsaturated aldehydes or ketones leads to the formation of a chiral iminium ion. orgsyn.orglibretexts.org The iminium ion is an electrophilic species with a lowered LUMO energy compared to the original carbonyl compound, enhancing its reactivity towards nucleophiles. rsc.org This activation mode is commonly involved in conjugate addition reactions and other transformations that result in β-functionalization of carbonyl compounds. orgsyn.orgacs.org
The specific reaction conditions and the nature of the substrates determine whether enamine or iminium ion activation is the dominant pathway. csic.es Some complex reactions, such as certain cascade processes, may involve both enamine and iminium ion activation steps sequentially within the same catalytic cycle. rsc.orgnih.gov
Analysis of Non-Covalent Interactions Governing Stereoselectivity
Non-covalent interactions play a critical role in the stereocontrol exerted by this compound catalysts. These interactions guide the approach of reactants in the transition state, leading to the preferential formation of one enantiomer or diastereomer over others.
Hydrogen Bonding in Transition State Stabilization and Chiral Induction
Hydrogen bonding is a significant non-covalent interaction in this compound catalysis, particularly involving the hydroxyl group of the prolinol backbone or the N-H bond of the transient iminium or enamine species. cymitquimica.comcsic.es
The hydroxyl group can act as a hydrogen bond donor, interacting with the electrophilic substrate (e.g., the carbonyl oxygen of an enone) to activate it towards nucleophilic attack and orient it within the chiral environment created by the catalyst. csic.es This interaction can stabilize specific transition states, lowering their energy and favoring the pathway leading to the observed stereochemical outcome. csic.esrsc.org
In some cases, an intermolecular hydrogen-bonding network between the catalyst and the reagents is crucial for effective shielding of one face of a reactive intermediate, such as an enol species. rsc.org Computational studies have also highlighted the role of hydrogen bonding, including nonclassical hydrogen bonds, in influencing stereoselectivity. nih.govnsf.gov
Steric Effects and π-π Stacking Interactions in Enantiocontrol
Steric effects, primarily arising from the bulky diphenyl substituents on the prolinol core, are fundamental to the enantiocontrol achieved with these catalysts. cymitquimica.comcsic.es The bulky groups create a well-defined chiral pocket around the reactive center of the enamine or iminium ion intermediate. This steric shielding hinders the approach of the substrate from one face, favoring attack from the less hindered side and dictating the stereochemical outcome. orgsyn.orgfilinchuk.comacs.org
The presence of hindered phenyl rings is often crucial for enantioselective induction. csic.es The size and position of substituents on the phenyl rings can influence both catalytic activity and enantioselectivity. csic.es
π-π stacking interactions between the phenyl rings of the catalyst and aromatic or π systems in the substrate can also contribute to stabilizing specific transition states. cymitquimica.com These interactions can help to preorganize the reacting partners in a favorable orientation for bond formation with the correct stereochemistry. cymitquimica.com Computational studies suggest that cumulative effects of various stabilizing and destabilizing interactions, including steric and weak hydrogen-bonding interactions, play a vital role in stereoselectivity. nih.gov
Kinetic and Isotopic Effect Studies for Elucidating Rate-Determining Steps in this compound Catalysis
Kinetic studies, including the determination of reaction orders and kinetic isotope effects (KIEs), provide valuable insights into the rate-determining steps and transition states of this compound catalyzed reactions. mdpi.comau.dk
Determining the order of the reaction with respect to the catalyst and substrates can reveal the stoichiometry of the species involved in the transition state of the rate-limiting step. mdpi.comau.dk For example, variable-temperature NMR kinetic studies have been used to determine reaction orders in hydrogen-bonding organocatalysis. mdpi.com
Kinetic isotope effects can provide information about bond breaking or formation in the rate-determining step. While specific KIE studies for this compound catalysis were not detailed in the provided snippets, such studies are commonly used in mechanistic investigations of organocatalytic reactions to probe the involvement of specific atoms in the transition state.
Computational studies, often coupled with experimental kinetics, can help to elucidate the rate-determining step by calculating the energy barriers for different steps in the proposed catalytic cycle. researchgate.netchemrxiv.org For instance, computational studies on Michael additions catalyzed by diphenylprolinol silyl ether suggest that the rate- and stereo-determining steps may not be identical, with the reaction rate dictated by a protonation step while stereoselectivity is primarily controlled by C-C bond formation. acs.orgresearchgate.net
Spectroscopic Characterization (e.g., NMR, IR) of Transient Intermediates in this compound Catalytic Systems
Spectroscopic techniques, such as NMR and IR spectroscopy, are essential tools for the characterization of transient intermediates formed during this compound catalyzed reactions. ethz.ch
NMR Spectroscopy: NMR spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (e.g., HSQC, EXSY), can be used to identify and characterize the structures of intermediates like enamines and iminium ions. orgsyn.orgethz.chacs.orgrsc.org In situ NMR experiments can provide direct evidence for the formation and concentration of these species under catalytic conditions. acs.orgethz.ch For example, NMR spectra have been used to characterize isolated enamine and iminium salt intermediates derived from diarylprolinol ethers. ethz.ch Variable-temperature NMR studies can also provide kinetic information. mdpi.com
IR Spectroscopy: IR spectroscopy can provide complementary information about the functional groups present in intermediates. orgsyn.org Changes in IR frequencies can indicate the formation of new bonds or the activation of existing ones through interactions like hydrogen bonding.
Characterization of intermediates can be challenging due to their transient nature and the complex equilibria that may exist in solution. acs.org However, successful isolation and spectroscopic characterization of intermediates, sometimes aided by using specific counterions or conditions, provide crucial support for proposed reaction mechanisms and catalytic cycles. ethz.ch
Below is a table summarizing some spectroscopic data points found for this compound and its TMS ether:
Stereochemical Control and Enantioselectivity in S Diphenylprolinol Based Systems
Development of Predictive Transition State Models for Enantio- and Diastereoselectivity
The ability of (S)-Diphenylprolinol derivatives to induce high levels of stereoselectivity is rationalized through various transition state models. These models seek to explain how the catalyst's three-dimensional structure translates into the preferential formation of one stereoisomer over another.
The most widely accepted mechanism for reactions involving α,β-unsaturated aldehydes involves the formation of a transient iminium ion intermediate. This is generated by the condensation of the aldehyde with the secondary amine of the this compound catalyst. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to nucleophilic attack.
A foundational predictive model is the steric shielding model . In this model, the bulky diphenylmethylsilyl ether group on the catalyst effectively blocks one face of the iminium ion. Consequently, the nucleophile is directed to attack from the less sterically hindered face, leading to the observed enantioselectivity. The E-conformation of the iminium ion is generally favored, and the bulky substituent on the pyrrolidine (B122466) ring dictates the facial bias of the subsequent transformation.
Substrate Scope and Intrinsic Limitations of Stereocontrol in this compound Catalysis
This compound silyl (B83357) ethers have demonstrated remarkable versatility, successfully catalyzing a wide array of asymmetric reactions with high stereoselectivity. The catalyst system is effective for a broad range of substrates, although certain intrinsic limitations exist.
Substrate Scope: The catalysis is particularly effective in Michael additions. A wide variety of Michael donors, including linear aldehydes like propanal and branched aldehydes such as isovaleraldehyde (B47997), can be employed successfully. tohoku.ac.jp The scope of Michael acceptors is also broad, encompassing numerous substituted nitroalkenes and simple enones like methyl vinyl ketone. organic-chemistry.orgtohoku.ac.jpnih.gov The reaction is generally tolerant of different electronic properties on the aromatic rings of the substrates, affording products in high yields and excellent enantioselectivities. nih.gov
The following table presents a selection of substrates used in the asymmetric Michael reaction catalyzed by this compound trimethylsilyl (B98337) ether, showcasing the broad applicability of the catalyst. tohoku.ac.jp
| Michael Donor (Aldehyde) | Michael Acceptor (Nitroalkene) | Yield (%) | syn/anti ratio | ee (%) |
|---|---|---|---|---|
| Propanal | β-Nitrostyrene | 85 | 94:6 | 99 |
| Propanal | (E)-1-(4-Chlorophenyl)-2-nitroethene | 90 | 95:5 | 99 |
| Propanal | (E)-1-(4-Methoxyphenyl)-2-nitroethene | 81 | 95:5 | 99 |
| Isovaleraldehyde | β-Nitrostyrene | 83 | 96:4 | 98 |
| n-Butanal | β-Nitrostyrene | 83 | 93:7 | 98 |
| n-Pentanal | β-Nitrostyrene | 82 | 92:8 | 98 |
Intrinsic Limitations: Despite the broad scope, the effectiveness of the catalyst can be influenced by the steric properties of both the catalyst and the substrates. For instance, while trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) ether derivatives of diphenylprolinol are all excellent catalysts, the reaction rate decreases as the steric bulk of the silyl group increases. tohoku.ac.jp Furthermore, while the catalyst is outstanding for many reactions, more sterically demanding substrates may require the design of more sophisticated or specialized catalysts to achieve high levels of conversion and selectivity. organic-chemistry.org The construction of all-carbon quaternary stereocenters via Michael additions to β,β-disubstituted α,β-unsaturated aldehydes represents a significant challenge, though successful examples have been reported with this catalyst system. nih.gov
Computational and Theoretical Studies on S Diphenylprolinol Catalysts
Density Functional Theory (DFT) Calculations for Investigating (S)-Diphenylprolinol Reaction Mechanisms and Transition States
Density Functional Theory (DFT) calculations are widely employed to elucidate the detailed reaction mechanisms catalyzed by this compound and its derivatives. By modeling the potential energy surface, DFT allows for the identification and characterization of intermediates and transition states involved in the catalytic cycle. This includes determining the structures and relative energies of key species, such as the catalyst-substrate adducts and the transition states leading to product formation. Computational software packages like Gaussian or ORCA are commonly used for these calculations. The analysis of transition state geometries provides critical information about the spatial arrangement of reacting molecules and the catalyst, shedding light on the origins of stereoselectivity. Parameters such as Gibbs free energy (ΔG‡) are computed for different reaction pathways to determine the most favorable route and to predict reaction rates and selectivities. DFT studies can help to understand how the catalyst activates the substrates and facilitates bond formation. For instance, in Michael addition reactions catalyzed by related prolinol derivatives, DFT has been used to explain how the catalyst activates the aldehyde substrate via enamine formation and the Michael acceptor through hydrogen bonding interactions, leading to product formation through specific transition states. researchgate.net While specific detailed mechanisms for this compound catalyzed reactions were not extensively detailed in the search results beyond its use in preparing oxazaborolidines for asymmetric reduction fishersci.caresearchgate.net, DFT's utility in modeling transition states and predicting enantioselectivity in organocatalytic reactions is well-established.
Conformational Analysis of this compound and its Activated Intermediates
The catalytic efficiency and stereoselectivity of this compound are highly dependent on its conformation and the conformations of the activated intermediates it forms with substrates. Computational methods, including conformational searching techniques and molecular dynamics simulations, are used to explore the accessible conformations of the catalyst and its complexes. Understanding the preferred low-energy conformers is essential because these are the species most likely to be involved in the catalytic cycle. Molecular dynamics simulations, for example, can provide insights into the dynamic behavior and flexibility of molecules, revealing how the catalyst's structure changes upon substrate binding or during the reaction process. researchgate.net For this compound, the relative orientation of the diphenylhydroxymethyl group and the pyrrolidine (B122466) ring, as well as the conformation of the pyrrolidine ring itself, can significantly influence the approach of the substrate and the subsequent stereochemical outcome. Conformational analysis of activated intermediates, such as enamine or iminium ion species formed in reactions involving carbonyl compounds, helps to identify the most stable and reactive conformers that proceed to the transition state.
In Silico Prediction of Reactivity and Stereoselectivity in this compound Catalysis
Computational methods enable the in silico prediction of the reactivity and stereoselectivity of this compound in various organic transformations. By calculating the energy barriers (ΔG‡) for the formation of different stereoisomers via competing transition states, computational chemists can predict the major product and the enantiomeric excess (ee) of the reaction. Lower energy transition states correspond to faster reaction pathways and thus favor the formation of the corresponding stereoisomer. Besides energy barriers, other computational descriptors, such as Fukui indices, can be used to assess the reactivity of different sites within the molecules and guide catalyst selection. The polarity of the solvent can also influence enantioselectivity, and computational studies can help to understand these solvent effects. researchgate.net By comparing the calculated energy differences between transition states leading to different enantiomers (ΔΔG‡), the enantiomeric ratio (er) and thus the ee can be estimated using the Boltzmann distribution. These predictions can help experimental chemists optimize reaction conditions and catalyst structure to achieve desired levels of reactivity and stereoselectivity.
Computational Rational Design of Enhanced this compound Derivatives
Computational studies provide a powerful platform for the rational design of enhanced this compound derivatives with improved catalytic activity, selectivity, or scope. By analyzing the computational data obtained from studies on the parent catalyst, researchers can identify structural features that are critical for performance and potential limitations. Based on these insights, modifications to the this compound structure can be proposed and computationally evaluated before experimental synthesis. For example, introducing different substituents on the phenyl rings, modifying the pyrrolidine ring, or preparing derivatives like the trimethylsilyl (B98337) ether researchgate.netsigmaaldrich.com or oxazaborolidines fishersci.caresearchgate.net can alter the electronic and steric properties of the catalyst, influencing its interaction with substrates and transition states. Computational methods can predict the impact of these modifications on conformational preferences, substrate binding affinity, and the energy barriers of the catalytic cycle, thereby guiding the design of novel, more effective organocatalysts based on the this compound scaffold. This iterative process of computational design, followed by experimental synthesis and validation, accelerates the discovery and optimization of new catalysts.
Applications of S Diphenylprolinol in Asymmetric Organic Transformations
(S)-Diphenylprolinol-Catalyzed Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. sci-hub.senih.gov this compound and its silyl (B83357) ether derivatives have proven to be powerful catalysts for these transformations, facilitating the formation of chiral products with high diastereo- and enantioselectivity. nih.govacs.org
Direct and Cross-Aldol Reactions
This compound and its derivatives effectively catalyze the direct aldol reaction between an aldehyde and a ketone, as well as the cross-aldol reaction between two different aldehydes. acs.orgcolab.ws A notable application is the highly enantio- and diastereoselective direct cross-aldol reaction of polymeric ethyl glyoxylate (B1226380) with aldehydes, which provides a practical route to key building blocks for pharmaceuticals. acs.orgcolab.ws For instance, the reaction between polymeric ethyl glyoxylate and an aldehyde catalyzed by this compound furnished the desired γ-ethoxycarbonyl-β-hydroxy aldehydes in good yields and with excellent enantioselectivity. colab.ws This methodology has been successfully applied to the synthesis of a key intermediate for anti-AIDS drugs. acs.orgcolab.ws
In a study by Hayashi and co-workers, the cross-aldol reaction of various aldehydes with polymeric ethyl glyoxylate using a diarylprolinol catalyst yielded secondary α-hydroxycarboxylates with excellent diastereo- and enantioselectivities. nih.gov The use of this compound as a catalyst for the cross-aldol reaction has also been instrumental in an enantioselective strategy for the synthesis of (+)-allokainic acid, a kainoid component. researchgate.net
Table 1: this compound-Catalyzed Asymmetric Cross-Aldol Reactions
| Aldehyde Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| Polymeric ethyl glyoxylate | Various aldehydes | 3 | Toluene | Good | High | Excellent |
| Aldehydes | Polymeric ethyl glyoxylate | Not specified | Acetonitrile (B52724) | Good | Excellent | Excellent |
| Aldehyde | Aldehyde | Not specified | Not specified | 75-88 | Not specified | 91 to >99 |
This table summarizes representative data and is not exhaustive.
Intramolecular Aldol Cyclizations
This compound and related proline-derived catalysts have also been successfully employed in intramolecular aldol cyclizations, leading to the formation of cyclic β-hydroxy ketones with high enantiomeric excess. rsc.orgwikipedia.org These reactions are fundamental in the synthesis of complex cyclic structures, such as those found in steroids and other natural products. rsc.orgwikipedia.org The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a classic example of a proline-catalyzed intramolecular aldol cyclization. wikipedia.org While direct catalysis by this compound in this specific named reaction is less documented, its derivatives and analogous systems have been shown to be effective. For example, a domino Michael/aldol reaction mediated by diphenylprolinol silyl ether has been used to construct bicyclo[4.3.0]nonane derivatives, which are key precursors for steroids like estradiol (B170435) methyl ether. researchgate.net
This compound-Mediated Asymmetric Mannich Reactions
The Mannich reaction is a three-component condensation that forms β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules. organic-chemistry.orgwikipedia.org this compound and its derivatives have emerged as powerful organocatalysts for asymmetric Mannich reactions. csic.esnih.gov
Direct and Three-Component Mannich Reactions
This compound catalyzes the direct asymmetric three-component Mannich reaction of aldehydes, ketones, and amines, providing β-amino carbonyl compounds with high enantio- and diastereoselectivity. nih.gov The reaction proceeds through the formation of an enamine from the ketone and the catalyst, which then reacts with an imine generated in situ from the aldehyde and amine. wikipedia.orglibretexts.org Proline and its derivatives, including this compound, have been shown to be effective catalysts for these transformations. nih.govlibretexts.org For instance, the reaction of ketones with α-imino ethyl glyoxylate catalyzed by (R)-3-pyrrolidinecarboxylic acid can afford anti-products, while (S)-proline-based catalysts typically yield syn-products. libretexts.org
Intramolecular Mannich-Type Cyclizations
This compound acetate (B1210297) salt has been used as a catalyst in formal aza-[3+3]-cycloadditions that involve an initial aza-Michael addition followed by an intramolecular Mannich cyclization. unl.pt Although this specific application required high catalyst loading and resulted in moderate yields and low enantioselectivities, it highlights the potential of this compound in mediating complex cascade reactions involving intramolecular Mannich-type closures. unl.pt
This compound in Asymmetric Michael Additions
The asymmetric Michael addition is a crucial carbon-carbon bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and related structures. This compound and, more commonly, its silyl ether derivatives (often referred to as Jørgensen-Hayashi catalysts) are highly effective organocatalysts for the enantioselective Michael addition of aldehydes and ketones to various Michael acceptors, such as nitroalkenes and α,β-unsaturated aldehydes. mdpi.comthieme-connect.comrsc.orgorgsyn.org
The catalyst activates the aldehyde or ketone by forming a nucleophilic enamine intermediate. mdpi.com The bulky diphenyl(silyl)oxymethyl group effectively shields one face of the enamine, directing the electrophilic attack of the Michael acceptor to the opposite face, thus ensuring high stereocontrol. orgsyn.org
This compound silyl ethers have been successfully used in the Michael addition of aliphatic aldehydes to substituted aromatic nitroalkenes, affording the corresponding adducts in high yields and enantiomeric excesses. thieme-connect.com These catalysts have also been immobilized on superparamagnetic nanoparticles, allowing for easy recovery and recycling without significant loss of activity or selectivity. thieme-connect.comrsc.org
Furthermore, these catalysts have enabled domino reactions, such as the Michael/Henry reaction of succinaldehyde (B1195056) and a nitroalkene to form cyclopentane (B165970) derivatives, and the domino Michael/intramolecular aldol reaction to synthesize bicyclic systems. orgsyn.org
Table 2: Asymmetric Michael Addition of Propanal to Nitroalkenes Catalyzed by Supported this compound Trimethylsilyl (B98337) Ether
| Nitroalkene | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|
| β-Nitrostyrene | 96:4 | 98 | 99 |
| 4-Methyl-β-nitrostyrene | 95:5 | 97 | 98 |
| 4-Methoxy-β-nitrostyrene | 96:4 | 98 | 99 |
| 4-Chloro-β-nitrostyrene | 95:5 | 98 | 98 |
| 2-Chloro-β-nitrostyrene | 81:19 | 95 | 93 |
Data sourced from a study on a polyvinylpyrrolidone-modified magnetic nanoparticle-supported catalyst. rsc.org
Michael Additions to α,β-Unsaturated Carbonyl Compounds and Nitroolefins
This compound silyl ethers are highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to α,β-unsaturated carbonyl compounds and nitroolefins. These reactions provide access to chiral γ-nitro aldehydes and ketones, which are valuable synthetic intermediates. encyclopedia.pubscilit.com
The reaction between aldehydes and nitroolefins, catalyzed by this compound silyl ether, proceeds with high efficiency and enantioselectivity. encyclopedia.pub For instance, the addition of acetaldehyde (B116499) to various nitroolefins using 10–20 mol% of the catalyst in solvents like acetonitrile or a mixture of DMF and isopropanol (B130326) yields the corresponding γ-nitro aldehydes in good yields and with excellent enantiomeric excess. encyclopedia.pub The silyl ether derivative of this compound is crucial for high reactivity, as the unprotected alcohol can lead to the formation of a less reactive N,O-acetal. orgsyn.org
A notable application is the Michael addition of aldehydes to nitroethylene, which provides β-substituted-δ-nitroaldehydes in nearly optically pure form (96–99% ee). scilit.comacs.org These products can be efficiently converted into protected γ²-amino acids, which are important for the study of γ-peptide foldamers. acs.orgnih.gov The success of these reactions often relies on the use of an acidic co-catalyst to promote the reaction. nih.gov
The utility of this methodology has been demonstrated in the total synthesis of several biologically active molecules. For example, the asymmetric Michael reaction of isovaleraldehyde (B47997) and nitroethene was a key step in the total synthesis of the renin inhibitor aliskiren. orgsyn.org Similarly, the synthesis of (-)-oseltamivir was achieved in a one-pot reaction involving the Michael addition of an α-alkoxy aldehyde to a nitroalkene. orgsyn.orgorgsyn.org
The reaction is not limited to aldehydes as nucleophiles. The Michael addition of nitroalkanes to α,β-unsaturated aldehydes is also effectively catalyzed by this compound silyl ether, providing a direct route to valuable chiral building blocks. organic-chemistry.org This method has been applied to the short syntheses of (S)-baclofen and (S)-pregabalin. organic-chemistry.orgmdpi.com Furthermore, the construction of all-carbon quaternary stereogenic centers has been achieved through the Michael reaction of nitroalkanes with β,β-disubstituted α,β-unsaturated aldehydes. researchgate.net
| Nucleophile | Acceptor | Catalyst Loading (mol%) | Solvent | Additive | Yield (%) | ee (%) | Ref |
| Acetaldehyde | (E)-β-Nitrostyrene | 10-20 | MeCN | - | Good | >95 | encyclopedia.pub |
| n-Pentanal | Nitroethylene | 20 | Various | Acidic co-catalyst | - | 96-99 | acs.orgnih.gov |
| Isovaleraldehyde | Nitroethene | - | - | - | - | - | orgsyn.org |
| Nitromethane (B149229) | Cinnamaldehyde (B126680) | 20 | Methanol | Benzoic acid | High | 98 | organic-chemistry.org |
| Nitromethane | (E)-5-Methylhex-2-enal | 10 | - | - | 68 | 91 | researchgate.net |
| Aldehydes | Methyl Vinyl Ketone | 5 | Neat | - | Good | 95-99 | rsc.orgresearchgate.net |
Intramolecular and Tandem Michael Reactions
This compound and its derivatives are also adept at catalyzing intramolecular and tandem (or domino) Michael reactions, which allow for the rapid construction of complex cyclic structures from simple acyclic precursors. orgsyn.org These cascade reactions are highly atom-economical and often proceed with excellent stereocontrol. orgsyn.orgrsc.org
A prominent example is the domino Michael/intramolecular aldol reaction. In one instance, the reaction of a nitroalkane with an α,β-unsaturated aldehyde, catalyzed by this compound silyl ether, was used to construct the C and D rings of a steroid with a newly formed all-carbon quaternary center in nearly enantiomerically pure form. orgsyn.orgorgsyn.org Similarly, the reaction of succinaldehyde with a nitroalkene leads to a cyclopentane derivative, a transformation that constitutes a formal [3+2] cycloaddition and has been utilized in the synthesis of prostaglandin (B15479496) E1 methyl ester. orgsyn.orgorgsyn.org
Tandem Michael-Michael reactions have also been developed. For example, the reaction of an aldehyde, a nitroalkene, and an α,β-unsaturated aldehyde can lead to substituted cyclohexene (B86901) derivatives with high enantioselectivity. orgsyn.org In a more complex cascade, a three-component coupling of 1,3-diethyl 2-(2-oxopropylidene)propanedioate with two different α,β-unsaturated aldehydes, catalyzed by a single this compound silyl ether catalyst, proceeds through two sequential domino reactions (Michael/Michael and Michael/aldol) to afford highly substituted trans-hydrindanes with excellent diastereoselectivity. rsc.orgrsc.org
The synthesis of spirooxindole derivatives, which are important structural motifs in medicinal chemistry, has been achieved through an organocatalytic tandem Michael-Michael reaction. rsc.orgrsc.org Using this compound trimethylsilyl ether as the catalyst and a thiourea (B124793) co-catalyst, N-tritylisatylidenemalononitriles react with (E)-7-alkyl-7-oxohept-5-enals to give spirooxindole products in good yields and with excellent diastereo- and enantioselectivities. rsc.orgrsc.org
| Reaction Type | Reactants | Product | Catalyst | ee (%) | Ref |
| Domino Michael/Intramolecular Aldol | Nitroalkane, α,β-Unsaturated Aldehyde | Bicyclo[4.3.0]nonane derivative | This compound silyl ether | Nearly 100 | orgsyn.orgorgsyn.org |
| Domino Michael/Henry | Succinaldehyde, Nitroalkene | Cyclopentane derivative | This compound silyl ether | - | orgsyn.orgorgsyn.org |
| Tandem Michael-Michael | N-tritylisatylidenemalononitriles, (E)-7-alkyl-7-oxohept-5-enals | Spirooxindole derivative | This compound trimethylsilyl ether | up to 98 | rsc.orgrsc.org |
| Tandem Michael/Michael and Michael/Aldol | 1,3-diethyl 2-(2-oxopropylidene)propanedioate, two different α,β-unsaturated aldehydes | trans-Hydrindane | This compound silyl ether | Nearly 100 | rsc.orgrsc.org |
Aza-Michael and Oxa-Michael Additions
The catalytic prowess of this compound extends to the asymmetric aza-Michael and oxa-Michael additions, which are powerful methods for the formation of carbon-nitrogen and carbon-oxygen bonds, respectively. These reactions often serve as the initial step in tandem sequences leading to valuable heterocyclic compounds.
In the realm of aza-Michael additions, this compound trimethylsilyl ether has been successfully employed to catalyze the reaction between 2-aminobenzaldehydes and enals. beilstein-journals.orgd-nb.info This tandem aza-Michael–aldol reaction provides 1,2-dihydroquinolines in high yields and with excellent enantioselectivities (up to >99% ee). beilstein-journals.orgd-nb.info Similarly, a cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes, catalyzed by this compound trimethylsilyl ether, affords enantioenriched pyrazolidine (B1218672) derivatives with high diastereoselectivity and enantioselectivity. beilstein-journals.org A more complex quadruple cascade involving an aza-Michael/aldol condensation/vinylogous Michael/aldol condensation sequence has been developed for the synthesis of tetraaryl-substituted 2-azabicyclo[3.3.0]octadienones with very good yields and excellent stereoselectivities. nih.gov
Oxa-Michael additions catalyzed by this compound derivatives are key to the synthesis of various oxygen-containing heterocycles. The tandem oxa-Michael-aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes, for instance, yields chiral 2H-chromenes. beilstein-journals.orgd-nb.info The use of this compound trimethylsilyl ether in combination with an acid co-catalyst like (S)-Mosher acid or benzoic acid has been shown to afford the desired chromene products in high yields (45-90%) and with high enantioselectivities (77-99%). beilstein-journals.orgd-nb.info Furthermore, a cascade oxa-Michael-Michael reaction between alkynals and o-hydroxy-β-nitrostyrenes, catalyzed by this compound TBDMS ether, produces highly functionalized 4H-chromenes in excellent yields and with exceptional enantioselectivities (>99% ee). beilstein-journals.org
| Reaction Type | Reactants | Product | Catalyst | ee (%) | Ref |
| Aza-Michael-Aldol | 2-Aminobenzaldehydes, Enals | 1,2-Dihydroquinolines | This compound trimethylsilyl ether | >99 | beilstein-journals.orgd-nb.info |
| Aza-Michael/Hemiacetal | Disubstituted hydrazines, α,β-Unsaturated Aldehydes | Pyrazolidine derivatives | This compound trimethylsilyl ether | up to 99 | beilstein-journals.org |
| Oxa-Michael-Aldol | Salicylaldehydes, α,β-Unsaturated Aldehydes | 2H-Chromenes | This compound trimethylsilyl ether | 77-99 | beilstein-journals.orgd-nb.info |
| Oxa-Michael-Michael | Alkynals, o-Hydroxy-β-nitrostyrenes | 4H-Chromenes | This compound TBDMS ether | >99 | beilstein-journals.org |
This compound-Catalyzed Asymmetric Cycloaddition Reactions
This compound and its derivatives have proven to be effective catalysts for a variety of asymmetric cycloaddition reactions, enabling the synthesis of chiral cyclic and heterocyclic compounds. rsc.org
Diels-Alder Reactions and Hetero-Diels-Alder Reactions
In the domain of Diels-Alder reactions, (S)-TMS-diphenylprolinol has been utilized to catalyze the reaction of cyclopentadiene (B3395910) with substituted cinnamaldehydes. researchgate.netuc.ptnih.gov The endo/exo selectivity of this cycloaddition can be controlled by the addition of an acid cocatalyst, which favors the formation of the endo-adduct. researchgate.netuc.pt The reaction proceeds via the formation of an iminium ion intermediate from the cinnamaldehyde and the organocatalyst. uc.pt
This compound derivatives also catalyze hetero-Diels-Alder (HDA) reactions. An inverse-electron-demand HDA reaction of aldehydes and α,β-unsaturated trifluoromethyl ketones has been reported to proceed under mild conditions using a chiral this compound silyl ether as the catalyst, leading to 6-trifluoromethyl-3,4-dihydropyran-2-ones with good enantioselectivities after further transformations. researchgate.net Tandem reactions involving an oxa-Michael addition followed by an inverse-electron-demand hetero-Diels-Alder (IED/HDA) have been developed for the synthesis of tricyclic chroman derivatives with excellent enantioselectivities. acs.org
| Reaction | Diene | Dienophile | Catalyst | Selectivity | ee (%) | Ref |
| Diels-Alder | Cyclopentadiene | Cinnamaldehydes | (S)-TMS-diphenylprolinol | endo (with acid cocatalyst) | - | researchgate.netuc.ptnih.gov |
| Hetero-Diels-Alder | - | Aldehydes, α,β-Unsaturated trifluoromethyl ketones | This compound silyl ether | - | Good | researchgate.net |
| Oxo-Michael-IED/HDA | (E)-2-Hydroxyaryl-2-oxobut-3-enoate derivatives | Enals | This compound trimethylsilyl ether | - | up to >99 | acs.org |
[2+2], [3+2], and [4+3] Cycloadditions
This compound derivatives have been instrumental in catalyzing various other cycloaddition reactions. An intramolecular [6+2] cycloaddition of fulvenes substituted with a δ-formylalkyl group is effectively promoted by this compound silyl ether, yielding linear triquinane derivatives with excellent enantioselectivities. acs.org
In the realm of [3+2] cycloadditions, this compound methyl ether has been used to catalyze the dipolar cycloaddition of azomethine imines with α,β-unsaturated aldehydes, producing chiral bipyrazolidin-3-one derivatives. sigmaaldrich.com A domino 1,3-dipolar cycloaddition/rearrangement sequence using (R)-diphenylprolinol trimethylsilyl ether as the catalyst allows for the synthesis of pyrrolo[1,2-d] encyclopedia.puborgsyn.orgthiazine-2-carbaldehydes with three contiguous stereogenic centers and excellent enantioselectivity. chemrxiv.org Furthermore, a formal [3+2] cycloaddition, which is a domino Michael/Henry reaction of succinaldehyde and a nitroalkene, is catalyzed by this compound silyl ether. orgsyn.org
A formal carbo [3+3] cycloaddition reaction of isopropylidenemalononitrile (B78258) and α,β-unsaturated aldehydes has been developed using this compound silyl ether as the catalyst. researchgate.net This domino Michael/aldol-type reaction, followed by dehydration, affords substituted cyclohexene derivatives with excellent enantioselectivity. researchgate.net Hayashi and coworkers have also reported the [3+3] cycloaddition of dimethyl 3-oxopentanedioate with unsaturated aldehydes catalyzed by this compound silyl ether, which yields products with high enantioselectivities. rsc.org
| Cycloaddition Type | Reactants | Product | Catalyst | ee (%) | Ref |
| Intramolecular [6+2] | Fulvenes with δ-formylalkyl group | Linear triquinanes | This compound silyl ether | Excellent | acs.org |
| [3+2] Dipolar | Azomethine imines, α,β-Unsaturated aldehydes | Bipyrazolidin-3-one derivatives | This compound methyl ether | - | sigmaaldrich.com |
| [3+2] Domino | Benzothiazolium salt, α,β-Unsaturated aldehydes | Pyrrolo[1,2-d] encyclopedia.puborgsyn.orgthiazine-2-carbaldehydes | (R)-Diphenylprolinol trimethylsilyl ether | up to 99 | chemrxiv.org |
| Formal [3+3] | Isopropylidenemalononitrile, α,β-Unsaturated aldehydes | Substituted cyclohexenes | This compound silyl ether | Excellent | researchgate.net |
| [3+3] | Dimethyl 3-oxopentanedioate, Unsaturated aldehydes | Substituted cyclohexenes | This compound silyl ether | High | rsc.org |
Applications in Asymmetric α-Functionalization of Carbonyl Compounds
This compound and its derivatives are effective catalysts for the asymmetric α-functionalization of carbonyl compounds, proceeding through the formation of a nucleophilic enamine intermediate. orgsyn.orgorgsyn.org
One of the key applications is in the α-sulfenylation of aldehydes. The reaction of aldehydes with an electrophilic sulfur source in the presence of a diarylprolinol catalyst with trifluoromethyl substituents on the phenyl group affords α-sulfenylated aldehydes with excellent enantioselectivity. orgsyn.org The steric bulk of the catalyst plays a significant role in the asymmetric induction. csic.es
The direct, asymmetric Michael reaction of 4-substituted 2-aryl-2-oxazoline-5-one with α,β-unsaturated aldehydes, catalyzed by this compound silyl ether, provides a route to chiral α,α-disubstituted α-amino acid derivatives with excellent enantioselectivity. researchgate.net
Furthermore, this compound methyl ether has been utilized as a catalyst for the asymmetric nucleophilic epoxidation of α-ylideneoxindole esters, leading to the formation of enantioenriched spiro nitrogen heterocycles. sigmaaldrich.com
| Functionalization | Carbonyl Compound | Reagent | Product | Catalyst | ee (%) | Ref |
| α-Sulfenylation | Aldehydes | Electrophilic sulfur source | α-Sulfenylated aldehydes | Diarylprolinol with CF3 groups | Excellent | orgsyn.org |
| α-Alkylation (via Michael) | 4-Substituted 2-aryl-2-oxazoline-5-one | α,β-Unsaturated aldehydes | α,α-Disubstituted α-amino acid derivatives | This compound silyl ether | Excellent | researchgate.net |
| Epoxidation | α-Ylideneoxindole esters | - | Enantioenriched spiro nitrogen heterocycles | This compound methyl ether | - | sigmaaldrich.com |
α-Amination, α-Oxygenation, and α-Halogenation: Installing Heteroatoms with Precision
The direct and enantioselective introduction of heteroatoms at the α-position of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks like amino acids and their derivatives. lookchem.com this compound and its silyl ether derivatives have proven to be highly effective catalysts for these reactions.
In α-amination , this compound silyl ethers catalyze the reaction between aldehydes and azodicarboxylate esters, which serve as the electrophilic nitrogen source. lookchem.com This method facilitates the synthesis of chiral α-aminated carbonyl compounds, which are precursors to α-amino acids, amino alcohols, and other bioactive molecules. lookchem.com For instance, polystyrene-supported diphenylprolinol silyl ethers have been developed for the α-amination of linear aldehydes, achieving high yields and excellent enantioselectivities (up to 98% ee) in short reaction times with low catalyst loadings. lookchem.com The use of an acetic acid co-catalyst was found to be optimal, enhancing reaction rates and catalyst longevity. lookchem.com
The α-oxygenation of aldehydes, another critical transformation, can be achieved using nitrosobenzene (B162901) as the oxygen source in the presence of this compound trimethylsilyl ether. bohrium.com This reaction proceeds with high regioselectivity, favoring the formation of the O-adduct, and excellent enantioselectivity. bohrium.com A key finding is that external hydrogen-bond donors are not necessary for this catalyst system, simplifying the reaction conditions. bohrium.com The resulting oxyaminated products can be readily reduced to the corresponding 1,2-diols, versatile chiral building blocks. csic.es
While less common, α-halogenation reactions have also been explored. For example, direct asymmetric α-bromination of ketones has been achieved using this compound as a catalyst, demonstrating the versatility of this scaffold in various α-functionalization reactions. thieme-connect.de
Asymmetric α-Alkylation and α-Arylation: Forging Carbon-Carbon Bonds
The construction of carbon-carbon bonds at the α-position of carbonyl compounds is a cornerstone of organic synthesis. This compound derivatives have enabled significant advances in the asymmetric α-alkylation and α-arylation of aldehydes, leading to the formation of chiral molecules with quaternary stereocenters.
The α-alkylation of aldehydes using this compound silyl ether catalysts has been successfully applied to α-branched aldehydes with alkylating agents like benzyl (B1604629) bromides. researchgate.net This dynamic kinetic asymmetric transformation (DYKAT) provides access to α-alkylated aldehydes bearing quaternary stereogenic centers in good yields and with high enantioselectivities. researchgate.net Furthermore, a novel approach involving an SN2'-type addition-elimination pathway has been developed for the catalytic asymmetric α-alkylation of aldehydes, expanding the scope of this methodology. ehu.eus
In the realm of α-arylation , while direct catalytic asymmetric methods remain challenging, the principles established with this compound in related transformations pave the way for future developments. The steric bulk and defined chiral environment provided by the catalyst are well-suited to control the stereochemical outcome of such reactions.
This compound in Asymmetric Cascade and Multicomponent Reactions
Cascade and multicomponent reactions represent highly efficient strategies for the rapid construction of molecular complexity from simple starting materials. rsc.org this compound and its silyl ether derivatives have proven to be exceptional catalysts in orchestrating these intricate transformations, enabling the synthesis of complex cyclic and polycyclic structures with a high degree of stereocontrol. csic.esorgsyn.org
One notable application is the domino Michael/Henry reaction , where this compound silyl ether catalyzes the reaction of a nitroalkene with pentane-1,5-dial to produce substituted nitrocyclohexanecarbaldehydes with four contiguous stereocenters and excellent diastereo- and enantioselectivity (often >98% ee). researchgate.netunl.pt The versatility of this method is further demonstrated by the ability to isomerize the initial product under acidic or basic conditions to selectively access different diastereomers without compromising the enantiomeric purity. researchgate.netunl.pt
This compound trimethylsilyl ether has also been instrumental in quadruple cascade reactions . For instance, a three-component reaction of α-ketoamides with α,β-unsaturated aldehydes proceeds via an aza-Michael/aldol condensation/vinylogous Michael/aldol condensation sequence to yield complex tetraaryl-substituted 2-azabicyclo[3.3.0]octadienone derivatives with high yields, diastereoselectivities, and enantioselectivities (84-97% ee). nih.govd-nb.info Another quadruple cascade initiated by a Friedel-Crafts-type reaction produces highly functionalized cyclohexenecarbaldehydes with three contiguous stereogenic centers and virtually complete enantiomeric excess. nih.gov
Furthermore, these catalysts have been successfully employed in aza-Michael/hemiacetal reactions between disubstituted hydrazines and α,β-unsaturated aldehydes to synthesize enantioenriched pyrazolidine derivatives with high yields and stereoselectivities. beilstein-journals.org The catalyst's ability to operate through both enamine and iminium ion intermediates makes it particularly well-suited for a variety of cascade sequences, including Michael-alkylation, Michael-amination, and oxa-Michael-aldol reactions. unl.pt
Enantioselective Reductions and Oxidations Utilizing this compound and its Derivatives
This compound and its derivatives are highly effective catalysts and catalyst precursors for the enantioselective reduction of prochiral ketones and the oxidation of various substrates. sioc-journal.cn
In the realm of enantioselective reductions , oxazaborolidine catalysts derived from this compound, often referred to as CBS-type catalysts, are widely used for the asymmetric reduction of ketones with borane (B79455). acs.orgorgsyn.org These reactions consistently produce chiral secondary alcohols with high yields and excellent enantiomeric excesses. sioc-journal.cnresearchgate.net For example, a B-methoxyoxazaborolidine derived from this compound and trimethyl borate (B1201080) effectively catalyzes the reduction of a variety of alkyl aryl ketones. acs.org Novel spiroborate esters derived from this compound have also been developed and shown to be highly efficient catalysts for the borane-mediated reduction of prochiral ketones, achieving enantioselectivities up to 99% ee for certain substrates. nih.gov
For enantioselective oxidations , this compound itself can act as a catalyst. A notable example is the asymmetric epoxidation of α,β-unsaturated aldehydes and ketones. rsc.org The hydroxyl group of the prolinol is crucial for this transformation, likely activating the enone towards nucleophilic attack by a peroxide through hydrogen bonding. csic.es This system has been successfully applied to the epoxidation of various trans-enals and trans-chalcones, providing the corresponding epoxides in good yields and with high enantioselectivities. rsc.org Silyl-protected diphenylprolinols have also been used to catalyze the epoxidation of α-substituted acroleins with hydrogen peroxide. lookchem.com
Contributions of this compound Catalysis to the Asymmetric Synthesis of Complex Chiral Molecules and Natural Products
The utility of this compound-based catalysts extends beyond simple transformations to the efficient synthesis of complex and biologically active molecules, including natural products. csic.esorgsyn.org The ability to construct multiple stereocenters in a single step through cascade reactions is particularly advantageous in this context.
A powerful demonstration is the synthesis of prostaglandin E1 (PGE1) methyl ether, where a domino Michael/Henry reaction catalyzed by diphenylprolinol silyl ether serves as a key step. orgsyn.org This catalyst has also been instrumental in a short synthesis of beraprost (B1666799) and a one-pot, time-economical total synthesis of the antiviral drug (-)-oseltamivir. orgsyn.org
Furthermore, this compound silyl ether-mediated domino reactions have been employed in the enantioselective total synthesis of estradiol methyl ether, constructing the core steroidal ring system with excellent diastereo- and enantioselectivity. researchgate.net The catalyst has also been used to create axially chiral molecules through a tandem Michael/Henry reaction followed by an oxidation step, showcasing its utility in constructing complex chiral architectures beyond central chirality. mdpi.com
Comparative Analysis of S Diphenylprolinol with Other Chiral Catalysts and Auxiliaries
Distinctions and Synergies with L-Proline and Other Pyrrolidine-Based Organocatalysts
(S)-Diphenylprolinol and its derivatives, particularly the silyl (B83357) ethers, have emerged as highly effective organocatalysts, demonstrating notable distinctions and synergistic potential when compared with L-proline and other pyrrolidine-based catalysts. csic.estcichemicals.com A key difference lies in their catalytic activity and the reaction environment. While L-proline is a seminal organocatalyst, its application can sometimes be limited by issues such as low solubility in organic solvents and competing side reactions like aldol (B89426) condensations. nih.gov
In contrast, this compound silyl ethers exhibit significantly enhanced solubility in organic solvents, which contributes to their higher catalytic activity. tohoku.ac.jp This increased activity often allows for lower catalyst loadings and shorter reaction times without compromising enantioselectivity. tohoku.ac.jp For instance, in the Michael reaction between n-pentanal and nitroethylene, L-proline was found to be a poor catalyst, primarily promoting the self-aldol condensation of the aldehyde. nih.gov However, the use of this compound silyl ether under similar conditions effectively catalyzed the desired Michael addition. nih.gov
The steric bulk of the diphenylmethyl group in this compound derivatives plays a crucial role in stereochemical control. cymitquimica.com Density functional theory (DFT) studies on the Michael addition of aldehydes to methyl vinyl ketone have indicated that catalysts with larger α-substituents, such as the diarylmethoxymethyl group in diphenylprolinol methyl ether, lead to higher enantioselectivity compared to catalysts with less bulky substituents. acs.org This steric influence effectively shields one face of the enamine intermediate, dictating the approach of the electrophile and leading to high levels of asymmetric induction. csic.esorgsyn.org
Interestingly, the stereochemical outcome of reactions catalyzed by this compound derivatives can be opposite to that of L-proline, despite having the same absolute configuration at the pyrrolidine (B122466) ring. csic.es This has been observed in α-amination, Mannich, and aldol reactions. csic.es The proposed transition state models suggest that for L-proline, a hydrogen bond involving the carboxylic acid group directs the electrophile's approach, whereas for diphenylprolinol silyl ethers, the bulky silyl ether group is the primary determinant of stereoselectivity. csic.es
Furthermore, this compound and its derivatives can work in concert with other pyrrolidine-based catalysts. In a notable example, the direct asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones was successfully achieved using a dual-catalyst system of diphenylprolinol silyl ether and hydroxyproline (B1673980). researchgate.net In this system, the diphenylprolinol derivative preferentially forms an iminium ion with the unsaturated aldehyde, while hydroxyproline generates an enamine from the ketone, leading to a highly selective cross-reaction. researchgate.net
Comparative Performance of Pyrrolidine-Based Catalysts
| Catalyst | Reaction | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reference |
| This compound TMS ether | Michael addition of propanal to nitrostyrene | 82 | 99 | 94:6 (syn/anti) | tohoku.ac.jp |
| L-Proline | Michael addition of n-pentanal to nitroethylene | Low | Low | - | nih.gov |
| This compound TES ether | Cascade Michael-alkylation | Comparable to TMS ether | High | >30:1 | unl.pt |
| (S)-Pyrrolidine diamine | Cascade Michael-alkylation | High | 35 | >30:1 | unl.pt |
| MacMillan's imidazolidinone | Cascade Michael-alkylation | <5 | - | - | unl.pt |
Comparison with Chiral Metal-Based Catalysts and Chiral Lewis Acid Catalysts
This compound and its derivatives offer a distinct organocatalytic approach that contrasts with traditional chiral metal-based and Lewis acid catalysts. A primary advantage of organocatalysts like this compound is the avoidance of transition metals, which can be toxic, expensive, and require anhydrous and anaerobic reaction conditions.
In several instances, this compound has demonstrated comparable or even superior performance to metal-based systems. For example, in the enantioselective Mannich reaction of N-Boc-isatin imines with acetaldehyde (B116499), L-diphenylprolinol trimethylsilyl (B98337) ether provided the products with excellent yields and enantioselectivities (92–99% ee). beilstein-journals.org While metal complexes such as those derived from Zn(OTf)2 and chiral N,N'-dioxide ligands have also been shown to be highly effective for similar transformations (94–99% ee), the organocatalytic method presents a simpler, metal-free alternative. beilstein-journals.org
However, there are also reactions where metal catalysts exhibit superior performance. In the asymmetric propargylation of 3-substituted indoles, a Ni(cod)2/(R)-BINAP system provided excellent enantio- and diastereoselectivities. mdpi.com While this compound TMS ether has been successfully used in Friedel-Crafts alkylations of phloroglucinol (B13840) derivatives, the scope and efficiency can vary depending on the specific substrates and reaction type. mdpi.com
This compound can also be used to form chiral Lewis acids. For instance, a B-methoxyoxazaborolidine derived from (S)-α,α-diphenylprolinol and trimethyl borate (B1201080) has been used as a catalyst for the asymmetric borane (B79455) reduction of ketones. acs.orggoogle.com This demonstrates the versatility of the diphenylprolinol scaffold in both organocatalysis and the formation of chiral Lewis acidic species.
A key distinction lies in the mechanism of activation. Metal-based Lewis acids typically activate the electrophile by coordination to a heteroatom. In contrast, this compound derivatives, in many of their applications, activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. orgsyn.org This difference in activation mode can lead to complementary reactivity and substrate scope. For instance, organocatalyst-promoted ring-opening reactions of cyclopropanes have been developed, a transformation that has been more intensively explored using Lewis acid-based catalysis. unl.pt
Performance Assessment Against Other Organocatalytic Platforms (e.g., MacMillan, BINOL-derived catalysts)
This compound and its derivatives have established themselves as a powerful class of organocatalysts, often showing distinct advantages over other prominent platforms like MacMillan's imidazolidinones and BINOL-derived catalysts.
In a cascade Michael-alkylation reaction, this compound TMS ether was found to be a superior promoter compared to MacMillan's chiral imidazolidinone. unl.pt While the diphenylprolinol derivative afforded the product in 88% yield and 92% ee, the MacMillan catalyst-promoted reaction was sluggish, yielding less than 5% of the product. unl.pt This difference was attributed to the greater steric hindrance of the imidazolidinone catalyst. unl.pt Kinetic studies have also shown that enamines derived from diphenylprolinol trimethylsilyl ether are significantly more nucleophilic than those derived from MacMillan-type organocatalysts. researchgate.net
Compared to BINOL-derived phosphoric acids, which are a cornerstone of Brønsted acid catalysis, this compound operates through a different catalytic cycle (enamine/iminium ion catalysis). scienceopen.com However, in some cases, they can be applied to similar transformations. For instance, in the enantioselective Mannich reaction of N-Boc-isatin imines, both L-diphenylprolinol trimethylsilyl ether and BINOL-derived phosphoric acids have been used successfully, providing high enantioselectivities. beilstein-journals.org The choice of catalyst often depends on the specific substrates and desired reaction pathway.
The structural features of this compound, with its bulky diphenylmethyl group, provide a unique steric environment that is highly effective for a broad range of transformations, including α-, β-, and γ-functionalization of carbonyl compounds. csic.esorgsyn.org This generality is a notable feature when compared to other organocatalytic systems that might have a more limited substrate scope.
Performance Data for Different Organocatalytic Platforms
| Catalyst Platform | Reaction Type | Substrates | Yield (%) | Enantioselectivity (% ee) | Reference |
| This compound TMS ether | Cascade Michael-Alkylation | α,β-Unsaturated aldehydes and bromomalonates | 88 | 92 | unl.pt |
| MacMillan's Imidazolidinone | Cascade Michael-Alkylation | α,β-Unsaturated aldehydes and bromomalonates | <5 | - | unl.pt |
| This compound TMS ether | Mannich Reaction | N-Cbz-isatin imines and α-substituted acetaldehydes | 62-83 | 92-99 | beilstein-journals.org |
| BINOL-derived Phosphoric Acid | Mannich Reaction | N-Boc-isatin imines and acetylacetone | 95 | 96 | beilstein-journals.org |
| This compound methyl ether | Michael Addition | Aliphatic aldehydes and methyl vinyl ketone | Good | Excellent | rsc.org |
Tandem and Cooperative Catalysis Involving this compound and External Co-Catalysts
This compound and its derivatives have proven to be highly effective in tandem and cooperative catalytic systems, where they work in conjunction with other catalysts to promote complex transformations in a single pot.
In a notable example of cooperative catalysis, this compound trimethylsilyl ether was used with an N-heterocyclic carbene (NHC) catalyst for a domino Michael-benzoin reaction. rsc.org This combination allowed for the formation of complex products with high diastereo- and enantioselectivity. Similarly, it has been paired with a chiral quinine (B1679958) thiourea (B124793) catalyst in a three-component domino Michael-Michael-aldol reaction to synthesize spirocyclic oxindoles with excellent enantioselectivity (>99% ee). rsc.org
This compound derivatives have also been successfully combined with metal catalysts. A cooperative catalytic system involving a chiral secondary amine (like diphenylprolinol silyl ether) and an achiral Pd(0) complex has been developed for the enantioselective spirocyclization of propargylated azlactones and enals. researchgate.net In another instance, the combination of enamine catalysis (using pyrrolidine) and Pd catalysis was used for the direct α-allylic alkylation of aldehydes. psu.edu While this specific example used pyrrolidine, the principle extends to more sterically demanding catalysts like this compound for achieving asymmetric induction.
The use of co-catalysts can also enhance the performance of this compound in certain reactions. For example, in the tandem oxa-Michael-aldol reaction of salicylaldehydes and α,β-unsaturated aldehydes, the combination of this compound trimethylsilyl ether with (S)-Mosher acid as a co-catalyst afforded the desired chromene products with high yields and enantioselectivities (77–99% ee). d-nb.infobeilstein-journals.org The synergistic interaction between the chiral amine and the chiral acid was found to be crucial for the improved stereocontrol. beilstein-journals.org In another case, the presence of 2-nitrobenzoic acid as a co-catalyst significantly increased the enantioselectivity of a tandem reaction catalyzed by a diphenylprolinol ether from 9% to 88% ee. d-nb.infobeilstein-journals.org
These examples highlight the remarkable versatility of this compound as a catalytic scaffold that can be integrated into complex catalytic systems, enabling the efficient construction of intricate molecular architectures with a high degree of stereocontrol. rsc.orgunl.pt
Emerging Research Directions and Future Perspectives in S Diphenylprolinol Catalysis
Development of Next-Generation (S)-Diphenylprolinol Derivatives with Enhanced Performance and Expanded Reactivity
A primary focus of current research is the rational design of new this compound derivatives to overcome the limitations of early-generation catalysts. The parent this compound, while effective, can sometimes exhibit slow reaction rates. tohoku.ac.jp A significant breakthrough was the discovery that modifying the hydroxyl group, particularly by converting it to a silyl (B83357) ether, dramatically increases catalytic activity and, in many cases, enantioselectivity. tohoku.ac.jp This enhancement is attributed to the prevention of stable N,O-acetal (aminal) formation with aldehyde substrates, which would otherwise reduce the concentration of the reactive enamine intermediate. tohoku.ac.jporgsyn.org
Researchers have systematically explored various silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) ethers, finding that while all are excellent catalysts, the reaction rate can decrease as the steric bulk of the silyl group increases. tohoku.ac.jp Beyond silyl ethers, modifications to the diaryl moieties of the prolinol scaffold have also been investigated. Introducing different substituents on the phenyl rings can fine-tune the catalyst's steric and electronic properties, leading to improved performance in specific reactions. For instance, bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol demonstrated superior reactivity and enantioselectivity in certain epoxidation reactions compared to the parent diphenylprolinol. csic.es These structural modifications have expanded the utility of diarylprolinol catalysts to a wide array of transformations, including Michael additions, aldol (B89426) reactions, and various cycloadditions. csic.esorgsyn.orgsioc-journal.cn
| Derivative | Modification | Key Advantage(s) | Example Application | Reference |
|---|---|---|---|---|
| This compound Trimethylsilyl Ether | -OH group protected with a TMS group | Dramatically increased reactivity and enantioselectivity; prevents aminal formation. | Asymmetric Michael addition of aldehydes to nitroalkenes. | tohoku.ac.jp |
| This compound tert-Butyldimethylsilyl Ether | -OH group protected with a bulkier TBS group | Excellent catalyst, though sometimes slower than TMS ether; used in immobilized systems. | α-amination of aldehydes. | researchgate.net |
| Bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol | Methyl groups on the phenyl rings | Enhanced reactivity and enantioselectivity through steric and electronic tuning. | Asymmetric epoxidation of α,β-enones. | csic.es |
| Ionic Liquid-Modified this compound Silyl Ether | Covalent attachment of an ionic liquid moiety | Facilitates catalyst recovery and reuse without significant loss of activity. | Asymmetric Michael reaction of α,β-unsaturated aldehydes with dialkyl malonates. | researchgate.net |
Integration of this compound Catalysis into Flow Chemistry and Automated Synthesis Platforms
The adaptation of this compound catalysis to continuous flow processes represents a significant step towards practical and industrial-scale applications. acs.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and the potential for automation and high-throughput synthesis. acs.org A key strategy for integrating these organocatalysts into flow systems is their immobilization on solid supports.
Researchers have successfully supported this compound silyl ethers on various materials, including polystyrene resins and superparamagnetic iron oxide nanoparticles (MNPs). researchgate.netmdpi.comd-nb.info These heterogeneous catalysts can be packed into columns or reactors where reactants flow through, are converted to products, and exit continuously, leaving the catalyst behind. researchgate.net This setup not only facilitates product purification but also allows for the long-term use and recycling of the often-valuable chiral catalyst. acs.orgmdpi.com For example, polystyrene-supported diarylprolinol silyl ethers have been effectively used for domino reactions under both batch and continuous flow conditions. researchgate.net Similarly, MNP-supported catalysts offer the advantage of easy magnetic separation and have been used for asymmetric Michael additions in aqueous media. mdpi.comd-nb.info The development of these robust, recyclable catalytic systems is crucial for creating automated synthesis platforms capable of producing chiral molecules on demand. beilstein-journals.orgresearchgate.net
| Support Material | Catalyst Derivative | Key Features | Example Application | Reference |
|---|---|---|---|---|
| Polystyrene (PS) | Diphenylprolinol Silyl Ether | Enables use in packed-bed reactors for continuous flow; catalyst can be reused. | Domino Michael-Knoevenagel reaction. | researchgate.net |
| Superparamagnetic Nanoparticles (MNPs) | This compound Trimethylsilyl Ether | Allows for easy magnetic recovery of the catalyst; enables reactions in aqueous media. | Asymmetric Michael addition of aldehydes to nitroalkenes. | mdpi.comd-nb.info |
| Resin Support | Diphenylprolinol Silyl Ether | Used for α-amination of aldehydes in flow, although catalyst pre-treatment was sometimes necessary. | α-amination of aldehydes with dibenzyl azodicarboxylate. | rsc.org |
Green Chemistry Principles and Sustainable Practices in this compound-Catalyzed Reactions
This compound catalysis aligns well with the principles of green chemistry, a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgtandfonline.com The use of organocatalysts is inherently a step towards sustainability, as it avoids the heavy metal contaminants often associated with traditional transition-metal catalysts. scienceopen.com
Several key green chemistry principles are actively being pursued in the context of this compound catalysis:
Catalysis: The use of sub-stoichiometric amounts of a catalyst is superior to using stoichiometric reagents, minimizing waste. acs.org Research efforts focus on reducing catalyst loading to as low as 3 mol% in practical syntheses without compromising efficiency. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org this compound catalysts enable highly selective additions and cascade reactions that build molecular complexity efficiently, often with high atom economy. researchgate.net
Safer Solvents and Auxiliaries: There is a growing trend to replace hazardous organic solvents with more environmentally benign alternatives. huarenscience.com this compound-catalyzed reactions have been successfully performed in greener media such as water, polyethylene (B3416737) glycol (PEG), and even under solvent-free conditions. mdpi.commdpi.com
Design for Energy Efficiency: Many catalyzed reactions proceed efficiently at ambient temperature, reducing the energy consumption required for heating or cooling. tohoku.ac.jp
Waste Prevention: The development of immobilized and recyclable catalysts, as discussed in the context of flow chemistry, directly addresses waste prevention by allowing the catalyst to be reused for multiple cycles. mdpi.comhuarenscience.com
These sustainable practices not only reduce the environmental impact of chemical synthesis but can also lead to more economical and efficient manufacturing processes. tandfonline.com
Bio-inspired Catalysis and Enzyme Mimicry Using this compound Scaffolds
The intricate and highly efficient catalytic systems found in nature, particularly enzymes, serve as a profound source of inspiration for designing new synthetic catalysts. rsc.org The this compound scaffold, with its well-defined three-dimensional structure and functional groups, is an excellent platform for developing catalysts that mimic enzymatic modes of action. rsc.orgacs.org
One bio-inspired approach involves creating catalysts that feature a "catalytic dyad," similar to the active site of serine proteases. acs.org By incorporating both an acidic group (like a carboxylic acid) and a basic group (like an imidazole) onto a chiral scaffold, researchers aim to create bifunctional catalysts where the two groups work in concert to activate the substrate and control stereochemistry. acs.org Computational studies have been used to design β-amino acid catalysts inspired by this principle for Michael additions. acs.org Although not a direct derivative, this concept highlights a direction for modifying prolinol-type scaffolds.
The catalytic mechanism of this compound itself, where the secondary amine activates aldehydes via enamine or iminium ion formation and the bulky diphenylmethyl group provides steric shielding to direct the approach of the electrophile, is a form of biomimetic catalysis. ethz.ch It mimics the way enzymes use specific binding pockets and functional groups to achieve high selectivity. This principle has been leveraged in the bioinspired total synthesis of complex natural products, where a this compound silyl ether (a Hayashi–Jørgensen catalyst) was used to construct key stereocenters in a crucial Michael reaction step. jst.go.jp Future research in this area will likely focus on creating more sophisticated this compound derivatives with precisely positioned functional groups to mimic enzyme active sites more closely, enabling highly complex and selective transformations.
Challenges and Opportunities in the Broader Implementation and Industrial Application of this compound Catalysts
Despite the remarkable success of this compound catalysts in academic research, their widespread adoption in industrial processes faces several challenges. The cost and scalability of catalyst synthesis can be a concern, especially for more complex, multi-step derivative preparations. orgsyn.org Catalyst loading, while often low in optimized lab-scale reactions, may still be considered high for large-scale manufacturing, impacting process costs. researchgate.netacs.org Furthermore, catalyst stability and deactivation can be issues, particularly in continuous flow processes where long-term operational robustness is required. researchgate.netrsc.org Overcoming these hurdles requires the development of more active catalysts that can be used at very low loadings, as well as more stable and easily recyclable heterogeneous versions.
The opportunities, however, are substantial. The demand for enantiomerically pure compounds, especially in the pharmaceutical industry for active pharmaceutical ingredients (APIs), is immense. mdpi.comacs.org this compound catalysts provide a powerful and often environmentally benign method for accessing these valuable chiral building blocks. acs.orgorganic-chemistry.org The high degree of stereocontrol achievable is a major advantage, enabling the synthesis of complex molecules with multiple stereocenters in a single step through cascade reactions. researchgate.net The integration of these catalysts into continuous flow and automated systems presents a significant opportunity to streamline the production of fine chemicals and pharmaceuticals, making processes more efficient, safer, and more cost-effective. acs.orgresearchgate.net As research continues to address the current challenges, the industrial application of this compound catalysis is poised for significant growth, contributing to more sustainable and sophisticated chemical manufacturing.
Q & A
Q. What are the key synthetic methodologies for (S)-Diphenylprolinol, and how do reaction conditions influence yield and enantiopurity?
this compound is typically synthesized via nucleophilic addition of phenylmagnesium bromide to a proline-derived intermediate, followed by deprotection and purification. Optimal conditions (e.g., solvent polarity, temperature, and stoichiometry of triphosgene) are critical for minimizing racemization and achieving high enantiomeric excess (ee). For example, triethylamine is used to stabilize intermediates, while controlled Grignard reagent addition prevents side reactions . Researchers should validate purity via chiral HPLC or NMR and compare results with literature protocols to ensure reproducibility.
Q. How does this compound function as a catalyst in asymmetric reductions of prochiral ketones?
The catalyst operates through hydrogen-bonding interactions between its hydroxyl group and the substrate, while the bulky diphenyl groups induce stereoselectivity by shielding one face of the ketone. This creates a chiral environment favoring the formation of one enantiomer. For instance, in the reduction of aryl ketones, ee values exceeding 90% are achievable when paired with borane reagents. Methodological optimization involves tuning solvent (e.g., toluene vs. THF), catalyst loading (5–20 mol%), and reaction time .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in enantioselectivity data when using this compound for allenylation reactions?
Discrepancies in enantioselectivity (e.g., lower ee for substrates with long carbon chains) may arise from competing reaction pathways or steric hindrance. Researchers should:
- Perform kinetic studies to identify rate-determining steps.
- Compare results with alternative catalysts (e.g., (S)-α,α-dimethylprolinol, which improves ee for γ-allenols ).
- Use computational modeling (DFT) to analyze transition-state geometries and steric/electronic effects. Cross-validate findings with control experiments (e.g., enantiopure substrate testing) and report statistical confidence intervals for ee measurements .
Q. How can mechanistic studies differentiate between enamine and iminium pathways in this compound-catalyzed cascade reactions?
Isotopic labeling (e.g., deuterated aldehydes) and in situ NMR monitoring can track intermediate formation. For example, iminium intermediates (e.g., A in Scheme 2 of ) exhibit distinct NMR shifts compared to enamine species. Kinetic isotope effects (KIEs) and stereochemical analysis of products (via X-ray crystallography) further elucidate the dominant pathway. Researchers should also vary catalyst loading and substrate electronic profiles to map mechanistic dependencies .
Q. What methodologies ensure reproducibility in this compound-based organocatalytic systems under varying experimental conditions?
- Standardization : Pre-dry solvents and reagents to eliminate moisture-induced variability.
- Control experiments : Include racemic background reactions and internal standards (e.g., mesitylene for NMR quantification).
- Data reporting : Document catalyst batch purity, substrate/catalyst ratios, and ambient conditions (temperature, humidity).
- Cross-validation : Use multiple analytical techniques (e.g., circular dichroism, polarimetry) to confirm stereochemical outcomes. Reference NIH guidelines for preclinical reproducibility () and provide raw data in supplementary materials .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting enantioselectivity results in this compound-catalyzed reactions across literature studies?
- Systematic review : Tabulate reaction parameters (solvent, temperature, substrate scope) from prior studies (e.g., vs. ) to identify trends or outliers.
- Meta-analysis : Calculate weighted averages of ee values for specific substrate classes and assess statistical significance using ANOVA.
- Error sources : Investigate batch-to-batch catalyst variability or undetected substrate impurities via mass spectrometry.
- Replication : Reproduce key studies under identical conditions and publish null results to clarify contradictions .
Q. What frameworks guide the design of rigorous hypotheses for this compound applications in novel catalytic systems?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: substrate; Intervention: catalytic system; Comparison: alternative catalysts; Outcome: ee/yield). For example:
"Does this compound (Intervention) yield higher enantioselectivity than Jørgensen-Hayashi catalysts (Comparison) for α,β-unsaturated aldehyde cycloadditions (Population) under solvent-free conditions (Outcome)?" This approach ensures hypothesis specificity and alignment with gaps in existing literature .
Methodological Best Practices
- Synthetic protocols : Include step-by-step video demonstrations (supplementary files) for critical steps like Grignard reagent handling.
- Data presentation : Use tables to compare ee values across substrates (e.g., Table 1 in ) and highlight outliers with footnotes.
- Ethical reporting : Disclose funding sources and conflicts of interest in acknowledgments ().
This FAQ synthesizes evidence from peer-reviewed studies and methodological guidelines to address both foundational and complex research challenges. Researchers are advised to consult primary literature and pre-register experimental designs to enhance transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
